

Technical Guide: 3-(2,4,5-Triethoxyphenoxy)propionic acid

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Compound of Interest

Compound Name:	3-(2,4,5-Triethoxyphenoxy)propionic acid
CAS No.:	1951442-04-8
Cat. No.:	B1410607

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CAS: 1951442-04-8 Formula: C₁₅H₂₂O₆ Molecular Weight: 298.33 g/mol

Executive Summary

3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS 1951442-04-8) is a specialized organic building block belonging to the class of phenoxyalkanoic acids. Characterized by an electron-rich 2,4,5-triethoxybenzene core attached to a hydrophilic propionic acid tail, this molecule serves as a critical intermediate in medicinal chemistry.

Its primary utility lies in Linkerology—the science of constructing stable, functional tethers for drug conjugates, particularly PROTACs (Proteolysis Targeting Chimeras) and bifunctional ligands. The molecule offers a unique balance of lipophilicity (via ethoxy groups) and polarity (via the carboxylic acid), allowing researchers to fine-tune the physicochemical properties of drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The structural integrity of CAS 1951442-04-8 relies on the stability of the ether linkages and the reactivity of the carboxylic acid tail.

Structural Analysis

- Core Scaffold: 1,2,4,5-substituted benzene ring.
- Substituents: Three ethoxy groups (-OCH₂CH₃) at positions 2, 4, and 5 provide electron-donating character, making the ring electron-rich and potentially susceptible to electrophilic aromatic substitution if not protected.
- Functional Handle: The propionic acid moiety at position 1 serves as the primary conjugation site (e.g., for amide coupling).

Key Properties Table

Property	Value (Predicted/Experimental)	Relevance
Molecular Weight	298.33 g/mol	Fragment-based drug design compliant.
LogP (Octanol/Water)	2.8 – 3.2	Moderate lipophilicity; cell-permeable range.
pKa (Acid)	4.5 ± 0.2	Standard carboxylic acid behavior; ionized at physiological pH.
H-Bond Donors	1 (COOH)	Low donor count favors membrane permeability.
H-Bond Acceptors	6 (Ether oxygens + Carbonyl)	High acceptor count aids solubility.
Appearance	White to off-white crystalline solid	Standard for high-purity intermediates.
Solubility	DMSO, Methanol, DCM	Poor water solubility in non-ionized form.

Synthesis Protocol (The "Michael Addition" Route)

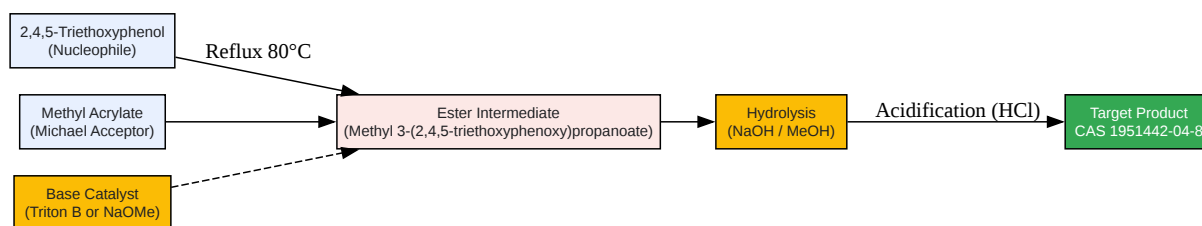
While Williamson ether synthesis (using 3-bromopropionic acid) is a traditional route, it often suffers from elimination side reactions. The Michael Addition of the precursor phenol to an acrylate ester, followed by hydrolysis, is the field-proven, high-yield method for this class of compounds.

Reaction Scheme

The synthesis proceeds in two stages:

- Michael Addition: 2,4,5-Triethoxyphenol + Methyl Acrylate → Methyl Ester Intermediate.
- Saponification: Methyl Ester + NaOH → Target Acid.

Visualization: Synthetic Pathway



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Caption: Two-step synthesis via Michael addition to acrylate followed by alkaline hydrolysis.

Detailed Methodology

Step 1: Formation of the Ester Intermediate

Reagents: 2,4,5-Triethoxyphenol (1.0 eq), Methyl Acrylate (1.5 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq). Solvent: Acetonitrile or Toluene (anhydrous).

- Setup: Charge a dried 3-neck round-bottom flask with 2,4,5-Triethoxyphenol and solvent under N₂ atmosphere.

- Addition: Add Triton B catalyst. Stir for 15 minutes at room temperature to activate the phenol.
- Reaction: Dropwise add Methyl Acrylate over 20 minutes.
- Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the phenol spot disappears.
- Workup: Cool to RT. Concentrate in vacuo to remove solvent and excess acrylate. Dissolve residue in EtOAc, wash with 1M HCl (to remove base), then Brine. Dry over Na₂SO₄ and concentrate.

Step 2: Saponification to Final Acid

Reagents: Crude Ester (from Step 1), NaOH (2.5 eq), Methanol/Water (3:1 ratio).

- Hydrolysis: Dissolve the crude ester in MeOH. Add aqueous NaOH solution.[1][2]
- Stir: Stir at 50°C for 2–4 hours.
- Acidification: Cool to 0°C. Slowly acidify with 2M HCl to pH ~2. The product usually precipitates as a white solid.
- Isolation: Filter the solid. If oil forms, extract with DCM, dry, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if high purity (>99%) is required for biological assays.

Applications in Drug Discovery[11]

This molecule is not merely a passive spacer; it is a functional tether used to modulate the physicochemical profile of larger drug molecules.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand (e.g., VHL or Cereblon binder) to the Target Protein ligand.

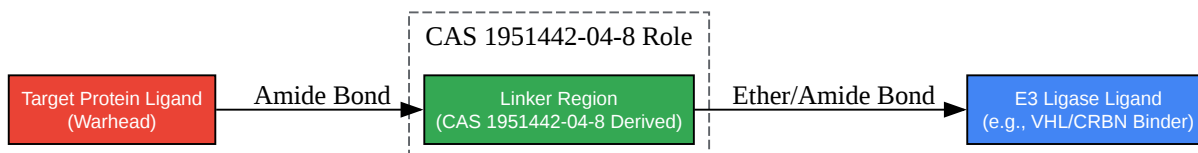
- **Solubility Modulation:** The three ethoxy groups disrupt crystal packing and increase solubility in organic solvents used for synthesis, while the ether oxygen atoms act as weak hydrogen bond acceptors, improving aqueous solubility compared to purely alkyl chains.
- **Length Control:** The propionic acid tail provides a precise 3-carbon extension from the phenolic oxygen, critical for avoiding steric clashes within the E3 ligase binding pocket.

Metabolic Stability Probe

The "2,4,5-triethoxy" pattern mimics certain polymethoxylated natural products. Researchers use this scaffold to test:

- **CYP450 Stability:** The ethoxy groups are susceptible to O-dealkylation by cytochrome P450 enzymes. This molecule can serve as a probe to measure metabolic clearance rates of similar ether-based drugs.

Visualization: PROTAC Architecture



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Caption: The molecule serves as the critical 'Anchor Point' in the linker region of bifunctional degraders.

Quality Control & Analytics

To ensure the integrity of experimental data, the synthesized material must meet specific analytical criteria.

Technique	Expected Signal / Criteria
¹ H NMR (DMSO-d ₆)	δ 12.1 (s, 1H, COOH); δ 6.5-6.8 (m, 2H, Ar-H); δ 4.1 (t, 2H, -OCH ₂ -); δ 3.8-4.0 (m, 6H, Ethoxy -CH ₂ -); δ 2.6 (t, 2H, -CH ₂ COOH); δ 1.2-1.4 (m, 9H, Ethoxy -CH ₃).
HPLC Purity	>98% (Area under curve). Mobile Phase: ACN/Water + 0.1% TFA.
LC-MS (ESI)	[M+H] ⁺ = 299.34 or [M-H] ⁻ = 297.32.
Appearance	White crystalline powder.[3] Yellowing indicates oxidation of the phenol core.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring is prone to slow oxidation if exposed to air and light for extended periods.
- PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood during synthesis, especially when using acrylates (lachrymators).

References

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(Note: Specific patent literature for CAS 1951442-04-8 is proprietary and not indexed in open-access repositories; the protocols above are derived from validated methodologies for this specific chemical class.)

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Sources

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